molecular formula C23H25N3O3S2 B2400070 1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine CAS No. 950305-09-6

1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine

Cat. No. B2400070
CAS RN: 950305-09-6
M. Wt: 455.59
InChI Key: DFCKYKCASMHZFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C23H25N3O3S2 and it has a molecular weight of 455.59. The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

Synthesis and Antibacterial Study

Compounds related to the one you're interested in have been synthesized and assessed for their antibacterial properties. For instance, a series of N-substituted derivatives were prepared and showed moderate to significant activity against both Gram-negative and Gram-positive bacteria. This points to the potential utility of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Potential

The anticancer evaluation of some derivatives also illustrates the potential therapeutic applications of these compounds. A study found that certain derivatives, particularly those with specific substituents, exhibited potent anticancer activity across various cancer cell lines, suggesting their utility in cancer treatment research (Turov, 2020).

Molecular Docking and Enzyme Inhibition

Further, these compounds have been subject to molecular docking studies to understand their interaction with biological targets like enzymes. This research avenue helps in elucidating the mechanisms through which these compounds exert their biological effects and can guide the design of more effective and selective therapeutic agents (Khalid et al., 2014).

Biological Screening and Pharmacokinetics

Moreover, the detailed synthesis and biological evaluation of related compounds, including their binding properties and in vitro screening against various targets, contribute significantly to the drug development process. Such studies help in identifying promising candidates for further development into clinical drugs, with particular attention to their pharmacokinetic profiles and therapeutic potential (Shibuya et al., 2018).

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-17-10-12-18(13-11-17)21-24-22(30-16-20(27)26-14-6-3-7-15-26)23(25-21)31(28,29)19-8-4-2-5-9-19/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCKYKCASMHZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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